
Technical Guide: Characterization and Control of
the -Cefteram Pivoxil Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: Delta-2-Cefteram Pivoxil

CAS No.: 104712-44-9

Cat. No.: B601320 Get Quote

Executive Summary
Cefteram Pivoxil (CAS: 82547-58-8) is a third-generation cephalosporin prodrug. Like all

cephalosporins, it relies on the integrity of the dihydrothiazine ring (

-cephem nucleus) for its antibacterial activity. The migration of the double bond from the C3–C4
position to the C2–C3 position results in the

-isomer impurity (also known as the 2-cephem isomer).

This structural shift is a Critical Quality Attribute (CQA) because the

-isomer is biologically inactive; the change in geometry disrupts the pharmacophore required
for binding to Penicillin-Binding Proteins (PBPs). Furthermore, this isomerization is often
irreversible under physiological conditions, representing a direct loss of potency.

Chemical Structure & Identity
The core distinction lies in the position of the double bond within the six-membered

dihydrothiazine ring.
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Feature Cefteram Pivoxil (Active API) -Cefteram Pivoxil (Impurity)

Ring System -cephem (3-cephem) -cephem (2-cephem)

Double Bond Between C3 and C4 Between C2 and C3

C2 Geometry
hybridized (

)

hybridized (Vinylic

)

C4 Geometry hybridized (Quaternary)
hybridized (Chiral center,

)

Conjugation
-lactam N lone pair is

conjugated with C3=C4 and

C4-Carboxyl.

Conjugation is broken; C4-

Carboxyl is isolated from the

double bond.

CAS (Ref) 82547-58-8 (Parent)
104712-44-9 (Commercial Ref

Std)

Structural Representation[1][2][3][4][5]
Parent IUPAC: (6R,7R)-7-[(Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido]-3-[(5-

methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

2,2-dimethylpropionyloxymethyl ester.[1][2]

Note on IUPAC: Standard nomenclature often renumbers the bicyclic system, causing the

"oct-2-ene" vs "oct-3-ene" confusion. In cephem numbering (standard for medicinal

chemistry), the active drug is

.[3]

Mechanism of Formation
The formation of the
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impurity is a base-catalyzed isomerization. The protons at C2 in the

structure are allylic and adjacent to the sulfur atom, making them acidic.

The Isomerization Pathway[3]
Deprotonation: A base abstracts a proton from C2.

Resonance Stabilization: The resulting carbanion is delocalized across S1–C2–C3–C4.

Reprotonation: The system reprotonates at C4 (gamma position) rather than C2.

Thermodynamics: The

isomer is often thermodynamically more stable than the

isomer in the esterified form because it relieves ring strain, although it loses the electronic
conjugation required for biological activity.

Critical Factors

Cefteram Pivoxil (Delta-3)
(Active Drug)

Double Bond: C3=C4
C2: sp3 (CH2)

Resonance Stabilized
Carbanion / Enolate

(Negative charge delocalized)

Base (-H+ from C2)

Delta-2 Impurity
(Inactive Isomer)

Double Bond: C2=C3
C4: sp3 (CH)

Reprotonation at C4

Slow Reversion
(Requires Acid/Oxidation)

1. Basic pH (>7.0)
2. Polar Aprotic Solvents
3. Nucleophilic Buffers

Click to download full resolution via product page

Figure 1: Base-catalyzed isomerization pathway of Cefteram Pivoxil.

Synthesis of Reference Standard
To validate analytical methods (HPLC/LC-MS), researchers must synthesize the

impurity. The following protocol utilizes mild basic conditions to shift the equilibrium.
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Protocol: Intentional Isomerization

Preparation: Dissolve 100 mg of Cefteram Pivoxil (

) in 5 mL of Dichloromethane (DCM) or Acetonitrile (ACN).

Induction: Add 1.0 equivalent of Triethylamine (Et

N) or Pyridine.

Reaction: Stir at room temperature (25°C) for 2–4 hours. Monitor by TLC or HPLC.

Note: Strong inorganic bases (NaOH) should be avoided as they will hydrolyze the pivoxil

ester linkage before isomerization is complete.

Quenching: Wash the organic layer with dilute HCl (0.1 N) to remove the base and "freeze"

the equilibrium.

Crucial Step: The

isomer is stable in neutral/acidic organic solvents but can revert or degrade further in
strong acid.

Isolation: Dry over MgSO

, filter, and concentrate in vacuo. Purify via preparative HPLC or silica flash chromatography
(Mobile Phase: Hexane:Ethyl Acetate).

Analytical Characterization
Distinguishing the isomers requires specific spectroscopic techniques due to their identical

molecular weight (isobars).

A. UV-Vis Spectroscopy
(Active): Shows absorption maxima (

) around 260–270 nm due to conjugation of the cephem double bond with the C4-
carboxyl/ester group.
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(Impurity): Exhibits a hypsochromic shift (blue shift) to roughly 245–255 nm (or lower
intensity at 260 nm) because the C2=C3 double bond is not conjugated with the C4-
carbonyl.

B. Nuclear Magnetic Resonance ( H-NMR)
This is the definitive identification method.

Position -Cefteram Pivoxil (Active)
-Cefteram Pivoxil
(Impurity)

C2 Protons

AB Quartet / Doublet (

3.4–3.7 ppm)Two protons (

)

Vinyl Singlet (

6.3–6.6 ppm)One proton

attached to C=C

C4 Proton Absent (Quaternary Carbon)

Singlet / Doublet (

4.8–5.2 ppm)One proton (

) created by reprotonation

C. HPLC Method Parameters
Standard reverse-phase conditions can separate the isomers based on hydrophobicity

changes.

Column: C18 (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: Gradient of Ammonium Acetate buffer (pH 5.5) and Acetonitrile.

Elution Order: The

isomer typically elutes after the

parent peak due to slightly higher lipophilicity (loss of polar conjugation).

Regulatory & Stability Implications
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Under ICH Q3A(R2) guidelines, this impurity is classified as a degradation product.

Reporting Threshold: >0.05% (or 0.10% depending on dose).

Identification Threshold: >0.10% (for max daily dose

2g).

Qualification: Required if levels exceed 0.15%.

Stability Strategy: Formulations must be kept at slightly acidic pH (pH 4.0–6.0). Excipients with

alkaline properties (e.g., Magnesium Stearate) can catalyze the shift in solid-state dosage

forms if moisture is present.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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